Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
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Overview
Description
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside typically involves the acetylation of methyl 1-thio-beta-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent thioglycoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl 1-thio-beta-D-glucopyranoside.
Substitution: Various substituted thioglycosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex carbohydrates.
Biology: In the study of glycan structures and their biological roles.
Medicine: For the development of glycan-based therapeutics and diagnostics.
Industry: In the production of glycosylated compounds for various applications.
Mechanism of Action
The compound exerts its effects primarily through its interactions with glycan-binding proteins. It can act as a substrate or inhibitor for enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the formation and breakdown of glycans .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
- Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranoside
Uniqueness
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is unique due to the presence of the thio group, which imparts distinct chemical properties compared to its oxygen analogs. This thio group allows for specific interactions with proteins and enzymes that are not possible with oxygen-containing compounds .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-QMIVOQANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457435 |
Source
|
Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-45-3 |
Source
|
Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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